molecular formula C16H14O B1580732 9-Anthraceneethanol CAS No. 54060-73-0

9-Anthraceneethanol

Cat. No.: B1580732
CAS No.: 54060-73-0
M. Wt: 222.28 g/mol
InChI Key: KLNMQYHQWUWCPG-UHFFFAOYSA-N
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Description

9-Anthracenemethanol is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .


Synthesis Analysis

The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . It is a versatile precursor to supramolecular assemblies .


Molecular Structure Analysis

The molecular formula of 9-Anthracenemethanol is C15H12O . The InChI key is JCJNNHDZTLRSGN-UHFFFAOYSA-N .


Chemical Reactions Analysis

9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide . It is also used in the Diels-Alder reactions .


Physical and Chemical Properties Analysis

9-Anthracenemethanol has a molar mass of 208.260 g·mol−1 . It appears as a white solid with a melting point of 158 °C . It is soluble in ordinary organic solvents .

Scientific Research Applications

Membrane Lipid Diffusion Studies

9-Anthraceneethanol and its derivatives have been utilized to study the lateral motion and distribution of lipids in biological membranes. The use of anthracene fatty acids, such as 9-(2-anthryl)-nonanoic acid, allows for the metabolic incorporation into the glycerophospholipids of cell membranes, facilitating measurements of diffusion coefficients using fluorescence recovery after photobleaching techniques. This method provides insights into the mobility of lipid molecules within the plasma membrane, contributing to our understanding of membrane dynamics and function (Dupou, López, & Tocanne, 1988).

Microwave-assisted Cycloaddition Reactions

The cycloaddition reactions of 9-substituted anthracenes, including this compound derivatives, have been efficiently conducted under microwave irradiation. This method demonstrates the advantages of microwave technology in chemical synthesis, including improved reaction times, yields, and regioselectivity, offering a valuable tool for chemical transformations involving anthracene derivatives (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Hydrogen Bonding and Sensory Applications

Unique hydrogen bonds between the hydrogen atom at the 9 position of anthracene and anions have been identified, leading to applications in sensory technology. These anthracene derivatives act as colorimetric and fluorescent chemosensors for the recognition of ions like fluoride, showcasing the potential of anthracene-based compounds in the development of new sensory materials (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Photomechanical Actuators

9-Anthracenecarboxylic acid derivatives, through reversible photodimerization reactions, have been shown to induce photomechanical motion in oriented crystalline microribbons. This property has implications for the development of photomechanical actuators, where light-induced twisting and bending of molecular crystals can be harnessed for mechanical work, opening new avenues in the design of light-responsive materials (Zhu, Al‐Kaysi, & Bardeen, 2011).

Photocatalytic Applications

Anthracene derivatives, including those involving this compound, have found applications in photocatalysis, demonstrating the ability to serve as photocatalysts for radical fluoroalkylation under visible light irradiation. The development of anthracene-based photocatalysts with high reducing power expands the toolkit available for conducting environmentally friendly and efficient chemical transformations using light energy (Noto, Tanaka, Koike, & Akita, 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” according to GHS labeling . The hazard statements include H341 . Precautionary statements include P201, P202, P281, P308+P313, P405, P501 .

Properties

IUPAC Name

2-anthracen-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMQYHQWUWCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299969
Record name 9-Anthraceneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54060-73-0
Record name 9-Anthraceneethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution in methylene chloride (20 ml) of 2-(9-anthryl)ethanol (3.5 g; 15.7 mmoles), which had been obtained by reaction between bromoanthracene and n-butyllithium and subsequent reaction with ethylene oxide was slowly added to an ice-cold solution of phosgene (20 ml; 38.4 mmoles; 20% in toluene). The reaction mixture was kept for 3 hours in an ice-bath and was then allowed to stand at room temperature during the night. Work up by vacuum evaporation of the solvent gave a crystalline residue, which was recrystallized from methylene chloride solution by precipitation with hexane to give 3.36 g (75%) of AEOC as practically colourless crystals, mp 85°-87° C. 270 MHz 1H-NMR in CDCl3 : 4.10 (t, J=8 Hz, 2 H); 4.66 (t, J=8 Hz, 2 H); 7.46-7.61 (m, 4 H); 8.03 (d, J=8 Hz, 2 H); 8.27 (d, J=8.6 Hz, 2 H); 8.43 (s, 1 H, H-10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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